2,6-difluoro-N-(3-methylbutyl)aniline

Description

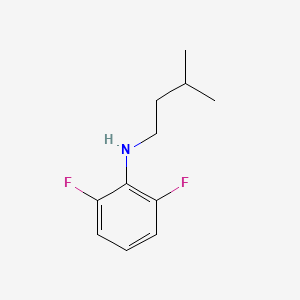

2,6-Difluoro-N-(3-methylbutyl)aniline is a halogenated aniline derivative characterized by two fluorine atoms at the 2- and 6-positions of the aromatic ring and a branched 3-methylbutyl group attached to the nitrogen atom. The 3-methylbutyl substituent introduces steric bulk and lipophilicity, distinguishing it from other N-substituted anilines. Such compounds are typically utilized as intermediates in pharmaceutical or agrochemical synthesis, leveraging fluorine’s electron-withdrawing effects and alkyl chains’ solubility-modifying properties .

Properties

Molecular Formula |

C11H15F2N |

|---|---|

Molecular Weight |

199.24 g/mol |

IUPAC Name |

2,6-difluoro-N-(3-methylbutyl)aniline |

InChI |

InChI=1S/C11H15F2N/c1-8(2)6-7-14-11-9(12)4-3-5-10(11)13/h3-5,8,14H,6-7H2,1-2H3 |

InChI Key |

FOYHSSUHBRMDPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC1=C(C=CC=C1F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-methylbutyl)aniline typically involves the following steps:

Nitration: The starting material, 2,6-difluoroaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Alkylation: The final step involves the alkylation of the amine group with 3-methylbutyl halide to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same steps as in laboratory synthesis but optimized for higher yields and purity. This includes the use of industrial-grade reagents and catalysts, as well as advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(3-methylbutyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the fluorine atoms.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution Reagents: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2,6-Difluoro-N-(3-methylbutyl)aniline is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-methylbutyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the 3-methylbutyl group provides additional hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Fluorine vs. Chlorine

- 2,6-Difluoro-N-(3-methylbutyl)aniline vs. N-(2,6-Dichlorophenyl)aniline (CAS 15307-93-4): Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and polarize the aromatic ring more strongly than chlorine. Chlorine’s larger size increases lipophilicity (logP), as seen in N-(2,6-dichlorophenyl)aniline (MW 238.11), which is used as a Diclofenac impurity .

Nitro Group Influence

- 2,6-Difluoro-N-(2-nitrophenyl)aniline (CAS 1033225-43-2, MW 250.204): The nitro group’s strong electron-withdrawing effect significantly reduces the amine’s basicity, making it less reactive in protonation reactions. This compound’s higher molecular weight (250 vs. ~200 for the target) and polarity likely result in elevated melting points and reduced solubility in nonpolar solvents .

N-Substituent Variations

Alkyl vs. Aromatic Groups

- This compound vs. 2,6-Difluoro-N-(4-fluorobenzyl)aniline (CAS 1040312-42-2): The 3-methylbutyl group (branched alkyl) increases lipophilicity and steric hindrance compared to the 4-fluorobenzyl substituent.

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

2,6-Difluoro-N-(3-methylbutyl)aniline is a fluorinated derivative of aniline, notable for its unique structural features that influence its biological activity. The compound's molecular formula is C12H16F2N, characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring and a 3-methylbutyl substituent on the nitrogen atom. This configuration enhances its lipophilicity and potential interactions with biological targets.

Structural Characteristics

The structural features of this compound contribute significantly to its biological properties:

- Fluorine Substitution : The incorporation of fluorine atoms increases the compound's ability to form hydrogen bonds and enhances its lipophilicity, which may facilitate better membrane penetration.

- Hydrophobic Character : The 3-methylbutyl group enhances hydrophobic interactions, potentially improving binding affinity to various biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in modulating enzyme activities and receptor interactions. Below are some key findings:

- Enzyme Modulation : The compound has shown potential in influencing the activity of specific enzymes involved in metabolic pathways. For instance, it may act as a modulator of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Receptor Interaction : Preliminary studies suggest that this compound may interact with various receptors, potentially influencing signaling pathways associated with inflammation and cancer.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound. Notably:

-

Inhibition of BCL6 Degradation : A study highlighted that structural modifications in related compounds could lead to significant improvements in potency against BCL6, a target in cancer therapy. The findings suggest that optimizing lipophilicity can enhance biological activity .

Compound IC50 (µM) Binding Affinity (kcal/mol) 11f 0.5 -10.5 17a 0.3 -11.0 - Anti-inflammatory Properties : Research into bioisosteric replacements has demonstrated that modifications similar to those seen in this compound can lead to compounds with significant anti-inflammatory effects. For example, compounds derived from quinazoline scaffolds showed promising results in reducing paw edema in animal models .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is crucial for its therapeutic application:

- Metabolic Stability : Fluorination has been shown to enhance metabolic stability by reducing clearance rates in liver microsomes, thus prolonging the compound's action time within biological systems .

- Toxicity Assessment : Initial toxicity predictions indicate that derivatives of this compound exhibit lower toxicity than traditional anti-inflammatory agents like Diclofenac Sodium, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.